Lentztrehalose C

Description

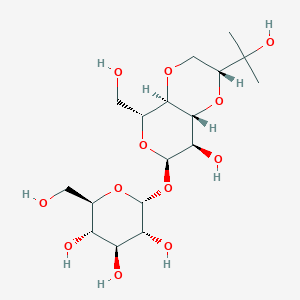

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H30O12 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,4aR,5R,7R,8R,8aR)-8-hydroxy-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]dioxin-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H30O12/c1-17(2,24)8-5-25-13-7(4-19)27-16(12(23)14(13)28-8)29-15-11(22)10(21)9(20)6(3-18)26-15/h6-16,18-24H,3-5H2,1-2H3/t6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

QEPIZJRJOJDKQJ-NLIDIAEPSA-N |

Isomeric SMILES |

CC(C)([C@H]1CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |

Canonical SMILES |

CC(C)(C1COC2C(OC(C(C2O1)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lentztrehalose C: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Lentztrehalose C, a novel cyclized analog of trehalose. It details its discovery and isolation from the actinomycete Lentzea sp. ML457-mF8, elucidates its structure, and discusses its potential as a therapeutic agent, particularly due to its stability against enzymatic hydrolysis and its ability to induce autophagy.

Discovery and Significance

This compound, along with its analogs Lentztrehalose A and B, was discovered during further investigation of the actinomycete strain Lentzea sp. ML457-mF8, the original producer of lentztrehalose (now renamed lentztrehalose A)[1][2]. The initial discovery of these analogs was hindered by impurities during the isolation process when the producing strain was cultured on steamed flattened barley[1][2]. Trehalose, a disaccharide of glucose, is a promising therapeutic candidate for neurodegenerative diseases due to its role as a chemical chaperone and autophagy inducer. However, its low bioavailability, as it is readily hydrolyzed by the enzyme trehalase in the intestine and kidney, limits its clinical use[3].

This compound, being a cyclized analog of Lentztrehalose A, exhibits significant stability against mammalian trehalase, making it a promising candidate for drug development[3][4]. This enhanced stability suggests potentially greater bioavailability compared to trehalose[5]. The lentztrehaloses are believed to be produced by the microorganism as humectants or protectants under dry environmental conditions[3][4].

Physicochemical Properties and Structural Elucidation

This compound is structurally defined as 3, 4-O-[(1R)-1-(2-hydroxy-2-propyl)-1, 2-ethanediyl] trehalose[1][6]. Its structure was determined through a combination of high-resolution electrospray ionization-mass spectrometry (HRESI-MS), elemental analysis, and extensive NMR spectroscopy, including 1H-1H COSY, TOCSY, and HMBC experiments[1][6].

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C17H30O12 | [6] |

| Optical Rotation | +160° | [6] |

| Key HMBC Correlations | H-3' to C-2; H-2 to C-3' | [1] |

| Key NOE Correlations | H-2 and H-3' | [1][6] |

The key HMBC correlations from H-3' of the trehalose moiety to the oxymethine at C-2 and from H-2 to C-3' were crucial in establishing the cyclic ether linkage[1]. Furthermore, NOE observations between H-2 and H-3' indicated the equatorial orientation of the 2-hydroxy-2-propyl group in the additional six-membered ring[1][6].

Isolation and Purification Protocol

The isolation of this compound from the culture of Lentzea sp. ML457-mF8 involved a multi-step chromatographic process designed to separate it from other sugars and impurities.

Experimental Workflow for Isolation of this compound

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Lentztrehalose C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose C is a naturally occurring trehalose analog isolated from the actinomycete Lentzea sp. ML457-mF8. As a member of the lentztrehalose family, it exhibits significant biological stability, particularly resistance to enzymatic degradation by trehalase, which is prevalent in mammals and microbes. This stability enhances its bioavailability compared to trehalose, making it a promising candidate for various therapeutic applications. Notably, this compound has been identified as an inducer of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates, through a mammalian target of rapamycin (mTOR)-independent pathway. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways.

Physicochemical Properties

This compound is a cyclized analog of Lentztrehalose A.[1] Its core structure consists of two glucose units linked by an α,α-1,1-glycosidic bond, characteristic of trehalose, with a modified side chain.

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O₁₂ | [2] |

| Molecular Weight | 426.415 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | >75% (qNMR) | [2] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Water (H₂O). Insoluble in Hexane. | [2] |

| Optical Rotation | +160° | [2] |

| Sweetness | Reported to be the sweetest among the lentztrehaloses (A, B, and C) and comparable to trehalose. | [2] |

Note: A specific melting point for this compound has not been reported in the reviewed literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

The ¹H and ¹³C NMR spectral data for this compound, recorded in methanol-d₄, are summarized in Table 2.[2]

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Trehalose Moiety | ||

| 1' | 95.1 | 5.14 (d, 3.7) |

| 2' | 73.1 | 3.53 (dd, 10.0, 3.7) |

| 3' | 76.1 | 3.92 (t, 9.8) |

| 4' | 79.0 | 3.17 (t, 9.5) |

| 5' | 74.0 | 3.48 (ddd, 10.0, 5.2, 2.4) |

| 6'a | 62.6 | 3.73 (dd, 12.0, 2.4) |

| 6'b | 3.64 (dd, 12.0, 5.2) | |

| 1'' | 95.1 | 5.10 (d, 3.8) |

| 2'' | 73.2 | 3.51 (dd, 10.0, 3.8) |

| 3'' | 74.7 | 3.84 (t, 9.4) |

| 4'' | 71.9 | 3.29 (t, 9.8) |

| 5'' | 74.4 | 3.46 (ddd, 10.0, 5.5, 2.4) |

| 6''a | 62.7 | 3.79 (dd, 12.0, 2.4) |

| 6''b | 3.67 (dd, 12.0, 5.5) | |

| Side Chain | ||

| 1a | 72.4 | 3.86 (dd, 11.2, 2.4) |

| 1b | 3.63 (dd, 11.2, 8.0) | |

| 2 | 79.1 | 3.79 (ddd, 8.0, 2.4, 2.4) |

| 3 | 78.7 | |

| 4 | 23.4 | 1.16 (s) |

| 5 | 25.0 | 1.37 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized to determine the molecular formula of this compound as C₁₇H₃₀O₁₂.[2]

Infrared spectra were recorded on a FT/IR-4100 Fourier transform infrared spectrometer.[2] While the specific absorption bands for this compound are not detailed in the primary literature, the IR spectrum would be expected to show characteristic absorptions for O-H (broad), C-H, and C-O stretching vibrations, consistent with its polyhydroxylated disaccharide structure.

Biological Activity

Enzymatic Stability

This compound is minimally hydrolyzed by porcine kidney trehalase, indicating its stability in mammalian systems.[2] This resistance to enzymatic degradation contributes to its enhanced bioavailability compared to trehalose.[3]

Antioxidative Activity

This compound exhibits faint antioxidative activity. In an Oxygen Radical Absorbance Capacity (ORAC) assay, it showed an ORAC value of 8.1 µmol TE g⁻¹.[2]

Autophagy Induction

This compound induces autophagy in human cancer cells at a level comparable to trehalose.[1] This induction occurs through an mTOR-independent signaling pathway.[4]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of lentztrehaloses from Lentzea sp. ML457-mF8.[2]

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

-

Cultivation: The producing strain, Lentzea sp. ML457-mF8, is cultured on a medium of steamed germinated brown rice.

-

Extraction: The entire culture is extracted sequentially with methanol and then ethanol.

-

Solvent Removal: The solvent from the extract is removed by evaporation.

-

Initial Chromatography: The dried extract is subjected to chromatography using a DIAION HP20 column.

-

HPLC Purification: The fractions containing lentztrehaloses are further purified by High-Performance Liquid Chromatography (HPLC) using an octadecyl silica (ODS) column followed by a polyamine column.

-

Final Purification: The final purification steps involve chromatography on silica gel, activated carbon, and Sephadex LH-20 columns to yield pure (>95%) this compound.

Autophagy Induction Assay

The induction of autophagy by this compound can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[2]

Workflow for Autophagy Induction Assay

Caption: Workflow for assessing autophagy induction by this compound.

-

Cell Culture: Human cancer cell lines (e.g., Mewo melanoma, OVK18 ovarian cancer) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blotting.

-

Antibody Detection: The membrane is incubated with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is detected using an appropriate substrate (e.g., enhanced chemiluminescence, ECL). An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

Signaling Pathway

This compound induces autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[4] The proposed mechanism involves lysosomal-mediated activation of Transcription Factor EB (TFEB).[1][5]

mTOR-Independent Autophagy Induction by this compound

Caption: Proposed mTOR-independent autophagy pathway induced by this compound.

This pathway is initiated by the interaction of this compound with lysosomes, leading to a transient permeabilization of the lysosomal membrane.[1][5] This results in a leakage of calcium ions (Ca²⁺) into the cytosol, which in turn activates the calcium-dependent phosphatase calcineurin (PPP3). Activated calcineurin dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in the autophagy process and lysosomal function, ultimately leading to the induction of autophagy.[1][5] This mechanism operates independently of the mTOR signaling pathway, which is a significant advantage as it may circumvent resistance mechanisms associated with mTOR-dependent autophagy induction.[4]

Conclusion

This compound is a promising trehalose analog with unique physicochemical properties and biological activities. Its stability against enzymatic degradation and its ability to induce mTOR-independent autophagy make it a valuable molecule for further investigation in the fields of drug discovery and development, particularly for neurodegenerative diseases, cancers, and other conditions where autophagy plays a protective role. This technical guide provides a foundational understanding of this compound for researchers and scientists, summarizing its key characteristics and providing detailed experimental frameworks for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile, including its melting point and detailed solid-state characteristics.

References

- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. tandfonline.com [tandfonline.com]

Lentztrehalose C: A Technical Guide to its Mechanism of Action as an Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose C, a cyclized analog of trehalose, has been identified as a potent inducer of autophagy, a cellular process critical for the degradation and recycling of dysfunctional cellular components.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct mechanistic studies on this compound are limited, its structural similarity to trehalose allows for informed hypotheses based on the well-documented pathways of its parent compound. This document summarizes the available quantitative data, details key experimental protocols for assessing its activity, and presents visual diagrams of the proposed signaling pathways.

Introduction to this compound and Autophagy

Autophagy is a conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as aggregated proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.

This compound is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to induce autophagy.[1][2] Discovered from the actinomycete Lentzea sp., this compound, along with its counterparts Lentztrehalose A and B, has demonstrated the ability to induce autophagy in human cancer cells at levels comparable to trehalose.[1][2] A key advantage of lentztrehaloses is their minimal hydrolysis by mammalian trehalase, which significantly increases their bioavailability compared to trehalose.[1][2] This enhanced stability makes this compound a promising candidate for therapeutic development in autophagy-related diseases.

Quantitative Data on Autophagy Induction

The primary study by Wada et al. (2015) provides the foundational quantitative data on the autophagy-inducing capacity of this compound. The study utilized Western blot analysis to measure the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II), a hallmark of autophagosome formation.

Table 1: Induction of LC3-II Expression by Lentztrehaloses and Trehalose in Human Cancer Cell Lines

| Cell Line | Treatment (100 mM) | Fold Increase in LC3-II/Actin Ratio (relative to control) |

| HT-29 (Colon Cancer) | Trehalose | ~2.5 |

| Lentztrehalose A | ~2.5 | |

| Lentztrehalose B | ~2.5 | |

| This compound | ~2.5 | |

| A549 (Lung Cancer) | Trehalose | ~3.0 |

| Lentztrehalose A | ~3.0 | |

| Lentztrehalose B | ~3.0 | |

| This compound | ~3.0 | |

| HeLa (Cervical Cancer) | Trehalose | ~2.0 |

| Lentztrehalose A | ~2.0 | |

| Lentztrehalose B | ~2.0 | |

| This compound | ~2.0 |

Data are approximated from the published Western blot images in Wada et al. (2015) and presented for comparative purposes.

Proposed Mechanisms of Action

While the precise molecular pathway of this compound-induced autophagy has not been fully elucidated, two primary mechanisms, established for its parent compound trehalose, are strongly hypothesized to be relevant.

mTOR-Independent Autophagy Induction

A significant body of evidence suggests that trehalose induces autophagy through a pathway independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This is a crucial distinction from conventional autophagy inducers like rapamycin.

TFEB-Mediated Lysosomal Biogenesis

A more recently elucidated mechanism for trehalose involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This pathway is initiated by lysosomal stress.

The proposed sequence of events is as follows:

-

Lysosomal Accumulation: this compound is taken up by the cell, likely through endocytosis, and accumulates within lysosomes.

-

Lysosomal Stress: The accumulation of the sugar within the lysosome leads to a mild elevation of lysosomal pH and osmotic stress.

-

mTORC1 Dissociation: This lysosomal stress causes the dissociation of mTORC1 from the lysosomal surface.

-

Calcineurin Activation: The stress may also induce the release of Ca2+ from the lysosome, activating the phosphatase calcineurin.

-

TFEB Dephosphorylation and Nuclear Translocation: Inactivated mTORC1 and activated calcineurin lead to the dephosphorylation of TFEB.

-

Gene Transcription: Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in autophagy and lysosomal biogenesis.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to the characterization of this compound as an autophagy inducer, based on the protocols described by Wada et al. (2015).

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HT-29, A549, and HeLa are suitable models.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: this compound is dissolved in sterile water or culture medium to prepare a stock solution. Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 100 mM) or vehicle control. Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting for analysis.

Western Blot Analysis for LC3 Conversion

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against LC3. An antibody against a housekeeping protein, such as β-actin, is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities of LC3-I, LC3-II, and the loading control are quantified using densitometry software. The ratio of LC3-II to the loading control is calculated to determine the extent of autophagy induction.

Conclusion and Future Directions

This compound is a promising autophagy inducer with significant therapeutic potential due to its efficacy and enhanced stability compared to trehalose. While the precise molecular mechanisms are still under investigation, the mTOR-independent and TFEB-activation pathways, well-established for trehalose, provide a strong hypothetical framework.

Future research should focus on:

-

Directly investigating the signaling pathways activated by this compound to confirm the roles of mTOR and TFEB.

-

Identifying the specific cellular transporters or receptors involved in this compound uptake.

-

Evaluating the efficacy of this compound in in vivo models of autophagy-related diseases.

A deeper understanding of this compound's mechanism of action will be crucial for its translation into novel therapeutics for a range of debilitating diseases.

References

The Biological Activity of Cyclized Trehalose Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of cyclized trehalose analogs, with a focus on their potential as therapeutic agents. We delve into their enzyme inhibition properties, and antimycobacterial activity, and explore their synthesis and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to Cyclized Trehalose Analogs

Trehalose, a naturally occurring non-reducing disaccharide, is known for its remarkable stabilizing properties. Its synthetic analogs, particularly those with a cyclized structure, often referred to as cyclotrehalans, have garnered significant interest in the scientific community. These molecules, which are structurally analogous to cyclodextrins, possess a unique three-dimensional structure that allows them to encapsulate guest molecules, leading to a wide range of biological activities. Their potential applications span from enzyme inhibition and antimicrobial agents to drug delivery vehicles.

Enzyme Inhibition by Trehalose Analogs

A significant area of research into trehalose analogs has been their ability to inhibit specific enzymes. This inhibitory action is often attributed to their structural similarity to the natural substrates of these enzymes.

Quantitative Data on Trehalase Inhibition

While specific quantitative data for cyclized trehalose analogs as enzyme inhibitors is limited in publicly available literature, studies on non-cyclized analogs provide valuable insights into their potential. For instance, a novel trehalose derivative, 3,3'-diketotrehalose, has been shown to be a specific inhibitor of trehalases.[1] The inhibitory activity of this analog against pig-kidney and Bombyx mori trehalases is summarized in the table below.

| Analog | Target Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type |

| 3,3'-diketotrehalose | Pig-kidney trehalase | 0.8 | 0.2 | Competitive |

| 3,3'-diketotrehalose | Bombyx mori trehalase | 2.5 | 0.6 | Competitive |

Experimental Protocol: Trehalase Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of trehalose analogs against trehalase.

Materials:

-

Trehalase enzyme (e.g., from pig kidney or Bombyx mori)

-

Trehalose (substrate)

-

Trehalose analog (inhibitor)

-

Phosphate buffer (pH 6.8)

-

Glucose oxidase-peroxidase reagent

-

o-Dianisidine

-

Spectrophotometer

Procedure:

-

Enzyme Solution Preparation: Prepare a stock solution of trehalase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Substrate and Inhibitor Solutions: Prepare stock solutions of trehalose and the trehalose analog in phosphate buffer. A range of inhibitor concentrations should be prepared to determine the IC50 value.

-

Assay Reaction:

-

In a microcentrifuge tube, combine the trehalase solution, the trehalose analog solution (at various concentrations), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the trehalose substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating the mixture at 100°C for 5 minutes.

-

-

Glucose Measurement:

-

Centrifuge the reaction tubes to pellet any precipitate.

-

Transfer an aliquot of the supernatant to a new tube.

-

Add the glucose oxidase-peroxidase reagent and o-dianisidine.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the trehalose analog compared to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki) and the type of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Antimycobacterial Activity of Trehalose Analogs

Trehalose metabolism is crucial for the survival and virulence of Mycobacterium tuberculosis, the causative agent of tuberculosis. This has made the enzymes involved in trehalose metabolism attractive targets for the development of new antimycobacterial drugs. While specific data on cyclized trehalose analogs is still emerging, various non-cyclized analogs have shown promising activity.

Experimental Protocol: Antimycobacterial Susceptibility Testing

The following is a general protocol for determining the minimum inhibitory concentration (MIC) of trehalose analogs against Mycobacterium species.

Materials:

-

Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Trehalose analog (test compound)

-

96-well microplates

-

Resazurin solution

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Grow the Mycobacterium species in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

-

Compound Dilution: Prepare a series of two-fold dilutions of the trehalose analog in Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation: Add the prepared mycobacterial inoculum to each well of the microplate. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the microplate at 37°C for 7-14 days.

-

MIC Determination:

-

After the incubation period, add resazurin solution to each well.

-

Incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

-

Signaling Pathways and Experimental Workflows

To visualize the biological processes involving cyclized trehalose analogs, diagrams of signaling pathways and experimental workflows can be generated using the DOT language with Graphviz.

Enzyme Inhibition Pathway

The following DOT script generates a diagram illustrating a competitive enzyme inhibition pathway, a common mechanism for trehalose analogs.

Caption: Competitive enzyme inhibition by a cyclized trehalose analog.

Experimental Workflow for Host-Guest Binding Assay

This DOT script outlines a typical workflow for a host-guest binding assay, which is relevant for studying the inclusion complex formation of cyclotrehalans.

Caption: Workflow for determining host-guest binding affinity.

Conclusion and Future Directions

Cyclized trehalose analogs represent a promising class of molecules with diverse biological activities. While research has demonstrated their potential as enzyme inhibitors and antimycobacterial agents, there is a clear need for more extensive quantitative studies to fully elucidate their structure-activity relationships. The development of detailed and standardized experimental protocols for their synthesis and biological evaluation will be crucial for advancing these compounds through the drug discovery pipeline. Future research should focus on synthesizing a broader range of cyclized analogs and screening them against a variety of biological targets to uncover their full therapeutic potential. The use of computational modeling in conjunction with experimental studies will also be invaluable in designing next-generation cyclized trehalose analogs with enhanced potency and selectivity.

References

An In-depth Technical Guide to the Synthesis and Absolute Configuration of Lentztrehalose C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose C, a naturally occurring trehalose analogue isolated from the actinomycete Lentzea sp., has garnered interest due to its unique cyclized structure and its potential as an autophagy inducer. As a member of the lentztrehalose family, it is resistant to hydrolysis by trehalase, making it a promising candidate for therapeutic applications where the bioavailability of trehalose is a limiting factor. This technical guide provides a comprehensive overview of the structural elucidation of this compound, a proposed synthetic pathway, and a detailed analysis of its absolute configuration. While a total synthesis of this compound has not yet been reported in the literature, this guide outlines a scientifically grounded proposed synthesis based on the known synthesis of its precursor, Lentztrehalose A, and established methodologies for intramolecular cyclization in carbohydrate chemistry.

Structural Elucidation and Physicochemical Properties

This compound is distinguished from its analogue, Lentztrehalose A, by a cyclic ether linkage. Spectroscopic analysis, particularly 2D NMR, has been instrumental in determining its complex structure.

Quantitative Data

The known physicochemical and spectroscopic data for this compound are summarized in the table below. This data is critical for the characterization and identification of the molecule, whether isolated from natural sources or synthetically produced.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O₁₂ | [1] |

| Molecular Weight | 426.41 g/mol | [1] |

| Optical Rotation ([α]D) | +160° | [1] |

| ¹H NMR (CD₃OD) | See Table 2 for detailed assignments | [1] |

| ¹³C NMR (CD₃OD) | See Table 2 for detailed assignments | [1] |

Table 1: Physicochemical Properties of this compound

NMR Spectroscopic Data

The following table details the ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for its structural elucidation.

| Position | δC (ppm) | δH (ppm), J (Hz) |

| Trehalose Moiety | ||

| 1', 1" | 95.7, 95.6 | 5.14 (d, 3.8), 5.10 (d, 3.8) |

| 2', 2" | 73.6, 73.5 | 3.55 (dd, 10.0, 3.8), 3.52 (dd, 10.0, 3.8) |

| 3', 3" | 76.1, 74.8 | 3.92 (t, 9.5), 3.79 (t, 9.5) |

| 4', 4" | 79.0, 72.0 | 3.17 (t, 9.5), 3.40 (t, 9.5) |

| 5', 5" | 74.4, 74.3 | 3.75 (ddd, 10.0, 5.0, 2.5), 3.73 (m) |

| 6', 6" | 62.8, 62.7 | 3.64 (dd, 12.0, 5.0), 3.73 (m) |

| Side Chain | ||

| 1 | 72.4 | 3.63 (dd, 10.0, 5.0), 3.86 (dd, 10.0, 2.5) |

| 2 | 79.1 | 3.79 (m) |

| 3 | 78.7 | - |

| 4 | 23.4 | 1.16 (s) |

| 5 | 25.0 | 1.37 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD [1]

Proposed Synthesis of this compound

Currently, a laboratory synthesis of this compound has not been published. However, based on the known synthesis of Lentztrehalose A, a plausible route involving an intramolecular cyclization of a diol precursor can be proposed. The synthesis of Lentztrehalose A has been achieved, providing a clear starting point for accessing this compound.[2]

Proposed Synthetic Pathway

The proposed synthesis commences with a protected form of Lentztrehalose A. The key transformation is the stereoselective intramolecular cyclization of the vicinal diol on the side chain with the C-3' hydroxyl group of the trehalose core to form the characteristic six-membered cyclic ether.

Figure 1: Proposed synthetic pathway to this compound from a protected trehalose derivative.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established methodologies in carbohydrate chemistry.

Step 1: Synthesis of Protected Lentztrehalose A (Diol Intermediate)

This step follows the reported synthesis of Lentztrehalose A.[2] Briefly, commercially available trehalose is selectively protected, for instance, by forming benzylidene acetals at the 4,6- and 4',6'-positions. Subsequent benzylation of the remaining free hydroxyls followed by regioselective reductive opening of one benzylidene acetal yields a diol at the 4' and 6' positions. After protection of the 6'-hydroxyl, the 4'-hydroxyl is prenylated. Finally, a Sharpless asymmetric dihydroxylation of the prenyl group furnishes the protected diol intermediate of Lentztrehalose A.

Step 2: Intramolecular Cyclization to form Protected this compound (Proposed)

This crucial step involves the formation of the cyclic ether. An acid-catalyzed dehydration is a plausible method.

-

Reaction: To a solution of the protected Lentztrehalose A diol intermediate in an anhydrous, non-polar solvent such as dichloromethane or toluene, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) is added at 0 °C.

-

Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound.

Step 3: Global Deprotection to Yield this compound

The final step involves the removal of all protecting groups.

-

Reaction: The protected this compound is dissolved in a suitable solvent system (e.g., methanol/ethyl acetate). A palladium catalyst on carbon (10% Pd/C) is added.

-

Conditions: The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until TLC analysis indicates complete deprotection.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The final product, this compound, can be purified by recrystallization or chromatography if necessary.

Absolute Configuration

The absolute configuration of the trehalose core is known to be (α,α)-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. The stereochemistry of the side chain in Lentztrehalose A has also been determined.[2] The formation of the cyclic ether in this compound introduces new stereocenters, the configuration of which can be inferred from the precursor and the reaction mechanism.

Logic for Determining the Absolute Configuration

The stereochemistry of the newly formed cyclic ether is dependent on the configuration of the diol in the Lentztrehalose A precursor and the stereochemical course of the intramolecular cyclization.

Figure 2: Logical workflow for the determination of the absolute configuration of this compound.

Based on the reported NOE data for the natural product, which shows the 2-hydroxy-2-propyl group to be in an equatorial orientation, and assuming a chair-like transition state for the cyclization, the stereochemical outcome can be predicted.[1] The acid-catalyzed cyclization likely proceeds via protonation of one of the hydroxyls in the diol, followed by an intramolecular nucleophilic attack by the C-3' hydroxyl. The stereochemistry of the resulting cyclic ether would be dictated by the conformation that minimizes steric interactions in the transition state.

Conclusion

This compound represents an intriguing natural product with potential therapeutic applications. While its total synthesis remains an open challenge, this guide provides a robust framework for its future synthesis based on established chemical principles. The proposed synthetic route, starting from a known precursor of Lentztrehalose A, offers a clear and logical path to obtaining this unique cyclized trehalose analogue. The successful synthesis of this compound will not only confirm its absolute configuration but also enable further biological evaluation and the development of novel therapeutics based on its structure.

References

A Technical Guide to the Enzymatic Stability of Lentztrehalose C Against Trehalase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic stability of Lentztrehalose C, a novel analog of trehalose, in the presence of trehalase. Trehalose, a naturally occurring disaccharide, holds significant promise in various therapeutic areas, including neurodegenerative diseases, due to its ability to induce autophagy. However, its clinical utility is hampered by its rapid hydrolysis by the enzyme trehalase, which is prevalent in mammals. This compound has emerged as a biologically stable alternative, offering enhanced bioavailability. This document summarizes the key quantitative data, experimental protocols, and the underlying mechanism of its resistance to enzymatic degradation.

Quantitative Analysis of Trehalase Resistance

This compound exhibits remarkable resistance to hydrolysis by mammalian trehalase.[1][2][3][4] This stability is a key attribute that enhances its potential as a therapeutic agent by allowing it to remain intact and circulate in the body for longer periods compared to its parent molecule, trehalose.[5][6][7]

Quantitative enzymatic assays have demonstrated a significant difference in the rate of hydrolysis between trehalose and this compound when exposed to porcine kidney trehalase. The hydrolysis rate of this compound was found to be 170 times lower than that of trehalose, highlighting its profound stability.[5][6]

| Compound | Hydrolysis Rate (μM/s) | Fold Difference vs. Trehalose | Reference |

| Trehalose | 8.5 | 1x | [5][6] |

| Lentztrehalose A | 0.02 | 425x lower | [5][6] |

| Lentztrehalose B | 0.04 | 212.5x lower | [5][6] |

| This compound | 0.05 | 170x lower | [5][6] |

In Vivo Stability and Bioavailability

The enzymatic stability of this compound observed in vitro translates to improved pharmacokinetic properties in vivo. Following oral administration in mice (0.5 g/kg), this compound was detected in the blood at concentrations greater than 1 μg/mL for several hours.[5][6][7] In stark contrast, trehalose was not clearly detected in the blood under the same experimental conditions, presumably due to rapid degradation by intestinal and renal trehalase.[1][3][5][6] This enhanced bioavailability underscores the potential of this compound as a systemically delivered therapeutic.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the quantitative analysis of this compound's stability against trehalase.

Enzyme Stability Assay (Hydrolysis Rate Determination)

This protocol outlines the procedure used to determine the rate of hydrolysis of this compound by porcine kidney trehalase.

1. Materials and Reagents:

-

This compound

-

Trehalose (as a control)

-

Porcine Kidney Trehalase (1 unit)

-

Hexokinase Assay Kit

-

Phosphate Buffer (pH 7.0)

-

Microplate Reader

2. Procedure:

-

Prepare solutions of trehalose and this compound in phosphate buffer at a concentration of 10 mM.

-

In a 96-well microplate, add 50 µL of the trehalose or this compound solution to respective wells.

-

Initiate the enzymatic reaction by adding 50 µL of porcine kidney trehalase solution (containing 1 unit of enzyme) to each well.

-

Incubate the microplate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots from each well to measure the concentration of released glucose.

-

The concentration of glucose is determined using a hexokinase assay according to the manufacturer's instructions.[3][8] The absorbance is measured using a microplate reader.

-

The rate of hydrolysis is calculated from the linear portion of the glucose concentration versus time plot and expressed in µM/s.

Mechanism of Stability and Interaction with Trehalase

The stability of this compound against trehalase is attributed to its unique chemical structure. This compound is a cyclized analog of Lentztrehalose A.[1][3] This structural modification likely hinders the binding of the molecule to the active site of the trehalase enzyme, thereby preventing efficient hydrolysis.

The following diagram illustrates the enzymatic action of trehalase on trehalose and the resistance of this compound to this process.

Caption: Trehalase-mediated hydrolysis of trehalose and the resistance of this compound.

The experimental workflow for assessing enzyme stability is a critical component of the research and development process for trehalose analogs.

Caption: Experimental workflow for determining the enzymatic stability of trehalose analogs.

Conclusion

This compound is a robustly stable analog of trehalose that demonstrates significant resistance to enzymatic hydrolysis by trehalase. This intrinsic stability translates to superior bioavailability in vivo, making it a highly promising candidate for therapeutic applications where sustained systemic exposure is desired. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals exploring the potential of this compound and other enzyme-stable trehalose analogs.

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lentztrehalose - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lentztrehalose C: A Technical Guide to Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose C, a novel trehalose analogue, has garnered significant interest for its potential as a therapeutic agent, primarily due to its role as an autophagy inducer.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound in solution. While specific quantitative data for this compound is emerging, this document compiles available information on closely related analogues and the parent compound, trehalose, to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for determining these critical parameters and visualizes the known signaling pathway associated with its mechanism of action.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not yet widely published. However, based on the known solubility of its analogues and the parent molecule, trehalose, a qualitative and predictive assessment can be made.

Qualitative Solubility of Lentztrehalose Analogues

Lentztrehalose B, a closely related analogue to this compound, has been reported to be soluble in several common laboratory solvents. This provides a strong indication of the expected solubility profile for this compound.

| Solvent | Solubility | Reference |

| Water | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] |

Quantitative Solubility of Trehalose

The solubility of trehalose, the parent disaccharide of this compound, is well-documented and serves as a useful benchmark. The following table summarizes the aqueous solubility of trehalose at various temperatures.

| Temperature (°C) | Solubility ( g/100g solution) |

| 10 | 42.3 |

| 20 | 46.6 |

| 30 | 52.3 |

| 40 | 59.7 |

Data sourced from a study on the water activity and solubility of trehalose.[3]

Stability in Solution

The stability of a drug candidate in solution is a critical factor for its formulation, storage, and ultimately, its therapeutic efficacy. The stability of this compound is primarily discussed in the context of its resistance to enzymatic degradation.

Enzymatic Stability

A key advantage of this compound and its analogues is their enhanced stability against enzymatic hydrolysis compared to trehalose.[1][4] Trehalose is readily degraded by the enzyme trehalase, which is present in the intestines and kidneys, leading to low bioavailability.[1] In contrast, Lentztrehaloses A, B, and C are only minimally hydrolyzed by mammalian trehalase.[1][5] This enzymatic stability contributes to their improved pharmacokinetic profiles.[4]

Studies have shown that while seven out of twelve tested microbial species and two cancer cell lines could digest trehalose, no significant digestion of lentztrehaloses was observed in any of them.[4] When administered orally to mice, lentztrehaloses were detected in the blood at significant levels over several hours, unlike trehalose which was not clearly detected.[4]

Physicochemical Stability (pH, Temperature, Light)

Specific studies detailing the stability of this compound under various pH, temperature, and light conditions are not yet available in the public domain. However, trehalose itself is known for its broad pH stability.[6] It is anticipated that this compound will exhibit similar or enhanced stability due to its structural modifications. To rigorously determine these parameters, standardized stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH), should be followed.

Experimental Protocols

For researchers seeking to determine the precise solubility and stability of this compound, the following established methodologies are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[7] Care must be taken to avoid any solid particles carrying over into the liquid phase.

-

Quantification: Accurately measure the concentration of this compound in the clear supernatant. This can be done using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector for sugars).

-

Calculation: The solubility is then expressed in terms of mass per volume (e.g., mg/mL or g/L).

References

- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Ich guideline for stability testing | PPTX [slideshare.net]

- 4. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

Initial Toxicity Screening of Lentztrehalose C in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial toxicity screening of Lentztrehalose C, a novel trehalose analog. The document summarizes the available data on its cytotoxic effects in various cell lines, details relevant experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathway associated with its biological activity.

Data Presentation: Cytotoxicity Profile of this compound

This compound, along with its related compounds Lentztrehalose A and B, has been evaluated for its cytotoxic effects across a broad panel of cell lines. The initial screening reveals a favorable toxicity profile, with no significant cytotoxicity observed at the tested concentrations.

A study by Wada et al. (2015) investigated the toxicity of lentztrehaloses against a diverse set of 53 human and mouse cancer cell lines, as well as three primary mouse splanchnic cell cultures. The findings indicate that none of the lentztrehaloses, including this compound, exhibited toxic effects at concentrations up to 200 μg/ml[1][2]. Furthermore, in vivo studies in ICR mice showed no acute toxicity with oral administration or intravenous injection up to 500 mg/kg[1][2]. Another study confirmed the stability of lentztrehaloses in the presence of various microbial and mammalian cell lines, where unlike trehalose, they were not digested[3].

This lack of toxicity is a significant finding, suggesting a high therapeutic index for this compound and its analogs. The data is summarized in the table below.

| Compound | Cell Lines Tested | Concentration | Result | Reference |

| This compound | 53 human and mouse cancer cell lines and 3 mouse splanchnic primary culture cells | Up to 200 μg/ml | No toxicity observed | [1][2] |

| This compound | 2 cancer cell lines (unspecified) | Not specified | No definitive digestion observed | [3] |

Experimental Protocols

Standard cytotoxicity assays are employed to determine the effect of a compound on cell viability. The following are detailed methodologies for key experiments relevant to the initial toxicity screening of a novel compound like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. The formation of purple formazan crystals will be visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound (or other test compound)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Stop solution (provided in the kit)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 15 minutes at 37°C.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to all wells containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Max LDH Release Abs - Spontaneous LDH Release Abs)] x 100

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway: Autophagy Induction by this compound

This compound has been identified as an inducer of autophagy, a cellular process involving the degradation of cellular components. This process is crucial for cellular homeostasis and its modulation has therapeutic implications in various diseases. The proposed signaling pathway for autophagy induction is depicted below.

Caption: Proposed mechanism of this compound-induced autophagy via mTOR inhibition.

Experimental Workflow for Initial Cytotoxicity Screening

The logical flow of experiments for the initial toxicity screening of a compound like this compound is outlined below. This workflow ensures a systematic evaluation of the compound's effect on cell viability.

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Logical Relationship: Interpretation of Cytotoxicity Assay Results

Caption: Interpretation of cell viability data in toxicity screening.

References

Review of literature on novel trehalose derivatives

An In-depth Technical Guide to Novel Trehalose Derivatives

Introduction

Trehalose is a naturally occurring, non-reducing disaccharide composed of two glucose units linked by a stable α,α-1,1 glycosidic bond.[1][2][3] This unique structure confers exceptional stability and bioprotective properties, making trehalose a valuable excipient in the pharmaceutical, food, and cosmetic industries.[1][2][4][5] It is known for its ability to protect proteins, cells, and tissues from environmental stresses such as desiccation, freezing, and heat.[1][2][6][7] While not naturally found in mammals, trehalose is an essential metabolite in many pathogens, including Mycobacterium tuberculosis (Mtb), making its metabolic pathways an attractive target for novel antimicrobial drugs.[1][8]

The burgeoning interest in trehalose has spurred the development of novel derivatives and analogues designed to enhance its inherent properties or introduce new functionalities. These modifications aim to create compounds with improved efficacy as protein stabilizers, targeted antimicrobial agents, therapeutics for neurodegenerative diseases, and advanced drug delivery vehicles.[1][9] This guide provides a comprehensive review of the recent literature on novel trehalose derivatives, focusing on their synthesis, applications, and the experimental methodologies used to evaluate them.

Synthesis of Novel Trehalose Derivatives

The synthesis of trehalose analogues presents unique challenges due to the molecule's C2-symmetric structure and the atypical 1,1-α,α-glycosidic linkage.[1] Researchers have developed both chemical and chemoenzymatic strategies to access a diverse range of derivatives.

Chemical Synthesis Strategies

Two primary chemical strategies are employed for synthesizing trehalose analogues:

-

Stereoselective 1,1-α,α-Glycosylation: This approach involves the reaction between two appropriately functionalized glucose molecules to form the characteristic glycosidic bond.[1]

-

Desymmetrization of Natural Trehalose: This method starts with natural trehalose and uses regioselective protection and deprotection steps to modify specific hydroxyl groups.[1]

A significant advancement in synthesizing trehalose-based polymers is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This method offers high yields, requires milder conditions, and provides better control over the polymerization process compared to traditional methods.[2]

Chemoenzymatic Synthesis Strategies

"Greener" alternatives using biocatalysis are gaining prominence due to their high efficiency, specificity, and environmentally friendly nature.[4][10][11] Key enzymatic approaches include:

-

Trehalose Synthase (TreT): This enzyme can rapidly form trehalose analogues from simpler, commercially available substrates. For example, the promiscuous TreT from Thermus tenax has been used to synthesize a variety of modified trehalose analogues with yields up to 99% from chemically synthesized glucose analogues.[10][12]

-

Galactosidases and Trehalose Phosphorylases: These enzymes are also explored for producing trehalose analogues, offering alternative pathways for generating novel structures.[4][10][11] For instance, β-galactosidases from Bacillus circulans and Aspergillus oryzae have been used to synthesize galactosyl derivatives of trehalose.[13]

A logical workflow for producing trehalose derivatives can be visualized as a choice between purely chemical methods and a combined chemoenzymatic approach, which often leverages the strengths of both.

Caption: Workflow for chemical and chemoenzymatic synthesis of trehalose derivatives.

Applications in Drug Development

Novel trehalose derivatives are being explored across several therapeutic areas, leveraging the unique properties of the parent molecule.

Protein Stabilization

Trehalose is an exceptional stabilizer of biomolecules, protecting them against stresses like heating, lyophilization (freeze-drying), and ice formation.[1][6][7] This property is attributed to several proposed mechanisms, including the "water replacement" theory, where trehalose forms hydrogen bonds with the protein surface, and "preferential exclusion," where trehalose is excluded from the protein's hydration layer, promoting a more compact and stable protein structure.[2][7]

Trehalose-containing polymers, or glycopolymers, have been shown to stabilize proteins significantly better than trehalose alone and are non-cytotoxic.[6] These polymers can be used as excipients in protein-based therapeutics to prevent denaturation and aggregation.[2][6]

| Protein | Stress Condition | Stabilizer | Observation | Reference |

| RNase A | High Temperature (pH 2.5) | 2 M Trehalose | Transition temperature (Tm) increased by 18°C; Gibbs free energy increased by 4.8 kcal/mol. | [14] |

| Multiple Proteins | Thermal Denaturation | Trehalose Solutions | A decrease in the heat capacity of protein denaturation (ΔCp) was observed for all proteins studied. | [14] |

| HRP & β-Gal | Heating & Lyophilization | Trehalose Glycopolymers | Polymers stabilized the proteins significantly better than no additive and better than trehalose alone. | [6] |

Antimicrobial Agents

Since mammals do not utilize trehalose, its metabolic pathways in pathogenic bacteria are excellent targets for developing novel antibiotics.[1][12] This is particularly relevant for Mycobacterium tuberculosis, where trehalose is crucial for the synthesis of essential cell wall components like trehalose dimycolate (TDM), a key virulence factor.[5][8]

Derivatives such as 6-azido-6-deoxy-trehalose interfere with mycobacterial cell wall synthesis.[5][10] Another strategy involves conjugating known antimycobacterial drugs to trehalose to enhance their uptake into the bacterial cell. The mycobacterial transporter LpqY-SugABC is known to import trehalose and some of its analogues, providing a potential "Trojan horse" entry mechanism.[15][16]

The table below summarizes the antimicrobial activity and cytotoxicity of several trehalose-Pks13 inhibitor conjugates designed to target mycobacteria.

| Compound | Target Organism | MIC (μM) | Macrophage Cytotoxicity (CC50, μM) | Hepatocyte Cytotoxicity (CC50, μM) | Selectivity Index (SI) | Reference |

| 10 | M. smegmatis | >200 | >200 | >200 | - | [15] |

| 10 | M. abscessus | 100 | >200 | >200 | >2 | [15] |

| 10 | M. tuberculosis | 100 | >200 | >200 | >2 | [15] |

| 11 | M. smegmatis | 25 | >200 | >200 | - | [15] |

| 11 | M. abscessus | 50 | >200 | >200 | >4 | [15] |

| 11 | M. tuberculosis | 50 | >200 | >200 | >4 | [15] |

| 12 | M. smegmatis | 100 | >200 | >200 | - | [15] |

| 12 | M. abscessus | 100 | >200 | >200 | >2 | [15] |

| 12 | M. tuberculosis | 100 | >200 | >200 | >2 | [15] |

| 13 | M. smegmatis | 12.5 | >200 | >200 | - | [15] |

| 13 | M. abscessus | 25 | >200 | >200 | >8 | [15] |

| 13 | M. tuberculosis | 25 | >200 | >200 | >8 | [15] |

Note: MIC = Minimum Inhibitory Concentration; CC50 = 50% Cytotoxic Concentration; SI = Selectivity Index (CC50 for macrophages / MIC for Mtb).

Caption: Trehalose analogues can be imported and inhibit key virulence pathways in Mtb.

Neurodegenerative Diseases

A compelling application of trehalose is in the treatment of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[17][18] These conditions are often characterized by the misfolding and aggregation of proteins.[18][19] Trehalose has been shown to exert neuroprotective effects through several mechanisms:

-

Autophagy Induction: Trehalose enhances autophagy, the cellular process for clearing out damaged organelles and toxic protein aggregates, in an mTOR-independent manner.[17][18][20]

-

Protein Stabilization: It acts as a chemical chaperone, stabilizing protein structures and preventing the formation of toxic aggregates.[18][20][21]

-

Anti-inflammatory Effects: Trehalose can suppress neuroinflammation by modulating signaling pathways like NF-κB.[17]

While promising, a key challenge is the limited ability of trehalose to cross the blood-brain barrier (BBB).[17] The development of novel, more lipophilic trehalose derivatives aims to improve CNS bioavailability and therapeutic potential.[17]

Caption: Trehalose derivatives exert neuroprotective effects via multiple pathways.

Detailed Experimental Protocols

Synthesis of 6-Azidotrehalose and Conjugation to a Pks13 Inhibitor (Compound 13)

This protocol is adapted from the synthesis of trehalose-Pks13 inhibitor conjugates.[15]

1. Synthesis of 6-azidotrehalose (9):

-

Starting Material: Trehalose.

-

Procedure: 6-azidotrehalose is prepared from trehalose over four steps following previously reported methods. This typically involves regioselective protection of the primary hydroxyl groups, conversion of one primary hydroxyl to an azide group, and subsequent deprotection.

2. Synthesis of Alkyne-functionalized Pks13 Inhibitor (8):

-

Procedure: The specific alkyne fragment (in this case, for compound 13 ) is synthesized according to established chemical routes for Pks13 inhibitors.

3. Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reactants: 6-azidotrehalose (9 ) and the alkyne-functionalized inhibitor (8 ).

-

Catalyst System: Sodium ascorbate and CuSO₄·5H₂O in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or DMSO).

-

Reaction: The azide and alkyne are reacted in the presence of the catalyst system at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: The resulting triazole-linked conjugate (13 ) is purified. For this specific compound, size exclusion chromatography on a P2-gel column was used.

-

Yield: The reported yield for compound 13 was 90%.[15]

Protein Stabilization Assay

This protocol is a general method adapted from studies on trehalose glycopolymers.[6]

1. Protein Preparation:

-

Prepare stock solutions of the proteins to be tested (e.g., Horseradish Peroxidase (HRP), β-Galactosidase) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare solutions of the stabilizers (trehalose, trehalose derivatives/polymers) at various concentrations.

2. Stress Induction:

-

Thermal Stress: Mix the protein solution with the stabilizer solution (or buffer as a control). Incubate the samples at an elevated temperature (e.g., 50°C) for a defined period.

-

Lyophilization Stress: Freeze the protein-stabilizer mixtures and lyophilize them until dry. Reconstitute the samples in buffer.

3. Activity Measurement:

-

After the stress period, measure the remaining enzymatic activity of the protein using a standard colorimetric assay appropriate for the enzyme (e.g., using a specific substrate that produces a colored product).

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

4. Data Analysis:

-

Calculate the percentage of remaining activity for each sample relative to an unstressed control sample (kept at 4°C).

-

Compare the activity of proteins treated with different stabilizers to the no-additive control to determine the degree of stabilization. The assay should be repeated multiple times for statistical significance.[6]

Conclusion

Novel trehalose derivatives represent a highly versatile and promising class of molecules for researchers, scientists, and drug development professionals. By chemically or enzymatically modifying the core trehalose structure, it is possible to create compounds with enhanced bioprotective capabilities, targeted antimicrobial activity, and neuroprotective effects. The synthesis of trehalose-drug conjugates offers a promising strategy for improving drug delivery, particularly for challenging targets like mycobacteria. Furthermore, the development of derivatives with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, could unlock new therapeutic avenues for neurodegenerative diseases. As synthesis methods become more efficient and our understanding of the structure-activity relationships of these analogues deepens, novel trehalose derivatives will undoubtedly continue to be a major focus of innovation in biotechnology and medicine.

References

- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation-resistant trehalose analogues act as antibacterial agents - American Chemical Society [acs.digitellinc.com]

- 13. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 18. Can Trehalose Prevent Neurodegeneration? Insights from Experimental Studies | Bentham Science [eurekaselect.com]

- 19. Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isolating Lentztrehalose C from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Lentztrehalose C, a novel cyclized trehalose analog, from the microbial culture of Lentzea sp. strain ML457-mF8. This compound, along with its analogs Lentztrehalose A and B, has been identified as an inducer of autophagy, presenting significant potential for research in neurodegenerative diseases and other autophagy-related conditions.[1][2] This protocol outlines the fermentation, extraction, and multi-step chromatographic purification process, as well as analytical methods for the characterization and quantification of the final product.

Introduction

This compound is a disaccharide microbial metabolite produced by the actinomycete Lentzea sp.[3] It is a cyclized analog of Lentztrehalose A and is notable for its stability against hydrolysis by mammalian trehalase, an enzyme that readily digests trehalose.[1][2] This enzyme stability enhances its bioavailability, making it a promising candidate for therapeutic applications, including as a potential treatment for neurodegenerative diseases, diabetes, arteriosclerosis, cancer, and heart disease.[1][2][4] The production of Lentztrehaloses is reportedly higher in drier culture conditions.[1][2] This protocol details a robust method for obtaining pure this compound for further biological and pharmacological studies.

Data Presentation

Table 1: Physicochemical Properties and Yield of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O₁₂ | [1] |

| Molecular Weight | 426.41 g/mol | Calculated |

| Appearance | White solid | Inferred |

| Optical Rotation | +160° | [1] |

| Yield | 0.6 g from 1.0 kg of germinated brown rice | [5] |

| Purity (Post-Purification) | >95% | [5] |

Experimental Protocols

Microbial Culture and Fermentation

This section describes the cultivation of Lentzea sp. strain ML457-mF8 for the production of this compound.

Materials:

-

Lentzea sp. strain ML457-mF8

-

Steamed germinated brown rice medium (ratio of rice grain to water: 3:5)[1]

-

Autoclave

-

Incubator

Protocol:

-

Prepare the steamed germinated brown rice medium by combining rice grain and water in a 3:5 ratio in a suitable culture vessel.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.[1]

-

Inoculate the sterile medium with Lentzea sp. strain ML457-mF8.

-

Incubate the culture at 30°C for 4 weeks under static conditions.[1] For optimal yield, maintain relatively dry conditions as excess humidity can suppress production.[1][2]

Extraction of Crude this compound

This protocol details the extraction of this compound from the fermented rice medium.

Materials:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Rotary evaporator

-

Large extraction vessels

Protocol:

-

Following incubation, harvest the entire culture.

-

Extract the whole culture sequentially with twice the volume of methanol and then twice the volume of ethanol.[1]

-

Combine the methanolic and ethanolic extracts.

-

Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude extract.

Multi-Step Chromatographic Purification

A sequential chromatographic process is employed to purify this compound from the crude extract.[5]

3.1. Step 1: DIAION HP20 Column Chromatography (Initial Fractionation)

Materials:

-

DIAION HP20 resin

-

Glass column

-

Methanol (MeOH)

-

Deionized water

-

Fraction collector

Protocol:

-

Pack a glass column with DIAION HP20 resin and equilibrate with deionized water.

-

Dissolve the crude extract in a minimal amount of water and load it onto the column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

3.2. Step 2: Reversed-Phase HPLC (Octadecyl Silica)

Materials:

-

Preparative C18 HPLC column (e.g., ODS column)

-

Acetonitrile

-

Deionized water

-

HPLC system with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)

Protocol:

-

Pool and concentrate the this compound-containing fractions from the DIAION HP20 column.

-

Dissolve the concentrated sample in the initial mobile phase.

-

Purify the sample using a preparative C18 HPLC column with a gradient of acetonitrile in water.

-

Collect fractions corresponding to the this compound peak.

3.3. Step 3: Further Purification Steps

To achieve a purity of >95%, the following additional chromatographic steps are recommended, with analysis of fractions at each stage to guide collection:[5]

-

Polyamine HPLC: For separation based on hydrophilic interactions.

-

Silica Gel Chromatography: For separation of compounds with different polarities.

-

Activated Carbon Chromatography: To remove colored impurities.

-

Sephadex LH-20 Chromatography: For size exclusion and further purification.

Analytical Characterization and Quantification

4.1. HPLC with Hydrophilic Interaction Chromatography (HILIC)

Materials:

-

Analytical HILIC column (e.g., XBridge Amide)[5]

-

Acetonitrile

-

Deionized water

-

Evaporative Light Scattering Detector (ELSD)[5]

Protocol:

-

Use an analytical HILIC column for purity assessment and quantification.

-